Home > Products > Screening Compounds P66927 > [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester -

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

Catalog Number: EVT-8063785
CAS Number:
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound can be classified under organic compounds, specifically within the category of carbamates. Carbamates are esters or salts derived from carbamic acid and are widely studied for their applications in pharmaceuticals and agriculture. The specific structure of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester suggests potential bioactivity, making it a candidate for further research in medicinal chemistry.

Synthesis Analysis

The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: The synthesis may start with the preparation of a pyrrolidine derivative through cyclization reactions involving suitable precursors such as 2-aminoacetaldehyde and appropriate carbonyl compounds.
  2. Carbamate Formation: The next step involves reacting the pyrrolidine derivative with methyl isocyanate to form the carbamate linkage. This reaction generally proceeds under mild conditions, often in an organic solvent.
  3. Benzyl Ester Formation: Finally, the introduction of the benzyl group can be achieved through esterification reactions. This may involve treating the intermediate carbamate with benzyl alcohol in the presence of an acid catalyst to yield the final product.

Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester can be elucidated using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the hydrogen and carbon environments within the molecule. Key peaks in the spectra will correspond to different functional groups, allowing for confirmation of connectivity.
  • Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern, offering insights into the structural components of the compound.
  • Infrared (IR) Spectroscopy: IR analysis can identify functional groups present in the molecule based on characteristic absorption bands associated with specific bonds (e.g., N-H, C=O).

The combination of these techniques allows for a comprehensive understanding of the molecular architecture and confirms its identity.

Chemical Reactions Analysis

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester may participate in various chemical reactions due to its functional groups:

  1. Hydrolysis: The carbamate moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and acids.
  2. Transesterification: The ester bond can be cleaved in the presence of alcohols, resulting in different esters being formed.
  3. Amine Reactions: The amino group can engage in nucleophilic substitutions or acylation reactions, allowing for further derivatization.

These reactions are essential for exploring modifications that could enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action for [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester would depend on its interaction with biological targets:

  • Enzyme Inhibition: Given its structure, it may act as an inhibitor for certain enzymes involved in neurotransmitter regulation or metabolic pathways.
  • Receptor Modulation: The presence of an amino group suggests potential interactions with receptors or transporters, possibly influencing neurotransmission or cellular signaling pathways.

Understanding these interactions requires further pharmacological studies to elucidate its specific action at a molecular level.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester include:

  • Molecular Weight: Approximately 262.35 g/mol.
  • Solubility: Likely soluble in polar solvents like water and methanol due to its polar functional groups but may have limited solubility in non-polar solvents.
  • Melting Point: Specific melting point data would need to be experimentally determined but can provide insights into purity and crystallinity.

These properties are critical for applications in drug formulation and delivery systems.

Applications

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester has potential applications across several fields:

  1. Pharmaceutical Development: Its structural features suggest it could serve as a lead compound for developing new drugs targeting neurological disorders or metabolic diseases.
  2. Agricultural Chemistry: As a carbamate derivative, it may also have applications as a pesticide or herbicide due to its potential biological activity against pests.
  3. Biochemical Research: Investigating its mechanism could provide insights into enzyme function or receptor dynamics within biological systems.
Introduction to the Compound’s Role in Medicinal Chemistry

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester (IUPAC: benzyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate) represents a structurally sophisticated small molecule characterized by the integration of a pyrrolidine scaffold, a carbamate linkage, and a benzyl ester group. With the molecular formula C₁₇H₂₇N₃O₂ and a molecular weight of 305.4 g/mol, its architecture combines three pharmacologically significant motifs: a basic amine-terminated ethyl chain, a conformationally constrained pyrrolidine ring, and a carbamate-benzyl ester unit [3]. This compound exemplifies the strategic hybridization approach in modern drug design, leveraging synergistic interactions between distinct functional domains to enhance target engagement and metabolic stability. Its structural complexity, quantified by a complexity rating of 332, underscores its potential as a versatile pharmacophore for enzyme inhibition and receptor modulation .

Structural Significance of Pyrrolidine-Carbamate Hybrids in Drug Design

Pyrrolidine-carbamate hybrids occupy a pivotal niche in medicinal chemistry due to their dual capacity for target affinity and pharmacokinetic optimization. The pyrrolidine ring, a saturated five-membered heterocycle, imposes significant conformational restraint, reducing the entropic penalty upon binding to biological targets. Its secondary amine enables protonation at physiological pH, enhancing solubility and facilitating ionic interactions with enzyme active sites . Concurrently, the carbamate group (–O–CO–NH–) functions as a hydrolytically stable peptide bond surrogate, resisting degradation by proteases and esterases while maintaining hydrogen-bonding capabilities via its carbonyl oxygen and N–H moiety [6]. This hybrid system demonstrates enhanced blood-brain barrier (BBB) permeability compared to traditional amides, a critical attribute for neurotherapeutic agents [6].

In the target compound, the pyrrolidine ring is further functionalized at the C3 position with a methylene bridge connected to the carbamate nitrogen. This spatial arrangement positions the carbamate’s electrophilic carbonyl near enzymatic nucleophiles (e.g., serine residues in cholinesterases), enabling covalent or pseudo-irreversible inhibition. The benzyl ester group augments lipophilicity (cLogP ≈ 1.5), promoting cellular membrane penetration [10]. Clinical precedents for this hybrid architecture include rivastigmine, a carbamate-based acetylcholinesterase inhibitor incorporating a pyrrolidine-like dimethylamine, and cenicriviroc, which employs pyrrolidine in chemokine receptor antagonism [4].

Table 1: Comparative Analysis of Pyrrolidine-Carbamate Hybrids in Clinical Therapeutics

CompoundCore StructureTherapeutic TargetClinical Application
RivastigmineCarbamoyl-pyrrolidine derivativeAcetylcholinesteraseAlzheimer’s disease
CenicrivirocPyrrolidine-bis-cyclohexyl carbamateCCR2/CCR5 receptorsHIV infection, fibrosis
Target CompoundPyrrolidine-3-ylmethyl carbamateMulti-target (theoretical)Neurodegenerative disorders (R&D)

Positional Analysis of Functional Groups: Amine, Carbamate, and Benzyl Ester Motifs

The spatial arrangement and electronic properties of functional groups in this compound dictate its pharmacodynamic and pharmacokinetic profile:

  • Primary Amine (–CH₂CH₂NH₂): Positioned at the terminus of the ethyl chain attached to the pyrrolidine nitrogen, this group exhibits high basicity (pKa ~10–11). It remains protonated under physiological conditions, enabling ionic interactions with anionic residues in target proteins (e.g., glutamate/Asp in enzyme active sites). The ethyl spacer provides flexibility, allowing the amine to access deep hydrophobic pockets. Primary amines also serve as metabolic "soft spots," potentially undergoing oxidative deamination or conjugation, though their distal location may mitigate this vulnerability .

  • Carbamate Linkage (–NH–C(=O)–O–): Bridging the pyrrolidine-methyl and N-methyl groups, this moiety exhibits bifunctional hydrogen-bonding capacity. The carbonyl oxygen acts as a strong hydrogen-bond acceptor (e.g., for serine hydrolases), while the N–H serves as a moderate donor. The N-methyl substitution reduces steric bulk and enhances metabolic stability by impeding enzymatic hydrolysis compared to unsubstituted carbamates. Kinetic studies on analogous compounds reveal that alkyl-carbamates hydrolyze slower than aryl-carbamates, prolonging target engagement [6] [10].

  • Benzyl Ester (–O–C(=O)–CH₂C₆H₅): This terminal aromatic ester contributes substantial lipophilicity (π-electron system; cLogP = 1.5), facilitating passive diffusion across biological membranes. The benzyl group engages in π–π stacking or cation–π interactions with aromatic residues (e.g., tryptophan, tyrosine) in binding pockets. While ester groups are typically labile to esterases, the benzyl alcohol byproduct of hydrolysis is less cytotoxic than phenolic moieties found in other esters [6].

Table 2: Functional Group Contributions to Molecular Properties

Functional GroupPositionElectronic EffectsBiological Role
Primary amineTerminal on ethyl-pyrrolidine chainStrong base (pKa 10–11)Ionic binding; metabolic site
CarbamateBetween pyrrolidine-methyl and methylResonance-stabilized dipoleH-bonding; covalent inhibition
Benzyl esterTerminal on carbamate oxygenElectron-withdrawing (ester)Lipophilicity enhancement

Historical Context of Carbamate Derivatives in Enzyme Inhibition and Receptor Modulation

Carbamate-based therapeutics trace their origins to physostigmine, a natural alkaloid isolated in 1864 from Physostigma venenosum (Calabar bean). As the first clinically used carbamate, it demonstrated reversible acetylcholinesterase (AChE) inhibition, leading to applications in glaucoma and myasthenia gravis [6]. This foundational discovery catalyzed the development of synthetic carbamates, with carbaryl introduced in 1959 as the first commercial carbamate insecticide, exploiting cholinesterase inhibition in pests .

The 1990s witnessed the rational design of carbamates for pseudo-irreversible enzyme inhibition. Unlike physostigmine’s reversible mechanism, drugs like rivastigmine carbamylate the catalytic serine of AChE, forming a covalent adduct that hydrolyzes slowly (t½ ~10 hours), enabling once-daily dosing. This mechanistic evolution stems from the carbamate’s dual electrophilicity: the carbonyl carbon undergoes nucleophilic attack by serine–OH, releasing the phenolic/alcoholic leaving group (e.g., benzyl alcohol) and generating a carbamoylated enzyme [4] [6].

Contemporary research exploits carbamates for multi-target modulation. For Alzheimer’s disease, carbamate derivatives now target both AChE and butyrylcholinesterase (BuChE), the latter gaining prominence in late-stage disease [4]. Parallel innovations include HIV protease inhibitors (e.g., darunavir) incorporating carbamates as transition-state mimics, and anticancer agents (e.g., irinotecan) using carbamate prodrugs for tumor-selective activation [6]. The target compound embodies this progression through its hybrid pyrrolidine-carbamate scaffold, which may simultaneously inhibit cholinesterases via carbamoylation while the amine tail modulates aminergic receptors (e.g., serotonin, dopamine transporters) implicated in neuropsychiatric disorders [4] [10].

Table 3: Evolution of Carbamate Therapeutics in Enzyme Inhibition

EraKey CompoundTargetMechanistic Innovation
1860sPhysostigmineAcetylcholinesteraseReversible competitive inhibition
1950s–1980sNeostigmineAcetylcholinesteraseQuaternized amine for peripheral action
1990s–presentRivastigmineAChE/BuChEPseudo-irreversible carbamylation
2000s–presentDarunavirHIV proteaseTransition-state mimicry
R&D FocusTarget CompoundMulti-target (AChE, GPCR?)Hybrid pyrrolidine-carbamate design

Properties

Product Name

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

IUPAC Name

benzyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

InChI

InChI=1S/C16H25N3O2/c1-18(11-15-7-9-19(12-15)10-8-17)16(20)21-13-14-5-3-2-4-6-14/h2-6,15H,7-13,17H2,1H3

InChI Key

SIMGLOBWRUDRNJ-UHFFFAOYSA-N

SMILES

CN(CC1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CN(CC1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.